1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the chloropyridine and fluorophenyl groups. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling Reactions: The final coupling steps may involve Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of the carboxamide group.
1-(3-chloropyridin-2-yl)-3-(4-fluorophenyl)urea: Similar functional groups but different core structure.
Uniqueness
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with a piperidine derivative. General procedures often include the use of triethylamine as a base in dry solvents, followed by purification through recrystallization. The yields for similar compounds have been reported to range from 70% to 82% depending on the specific substituents and reaction conditions used .
Antibacterial Activity
Research indicates that sulfonamides, including derivatives like the compound in focus, exhibit significant antibacterial properties. The synthesized derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against others like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's sulfonamide moiety is linked to enzyme inhibitory activities. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Compounds bearing similar structures have exhibited strong inhibitory effects, with IC50 values reported as low as 0.63 μM for AChE inhibition . This suggests potential applications in treating conditions such as Alzheimer's disease and other cholinergic dysfunctions.
Calcium Channel Blockade
In a pharmacological evaluation of related compounds, it was found that certain derivatives effectively inhibit T-type calcium channels. This activity is crucial for managing hypertension and other cardiovascular conditions without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is significantly influenced by their structural components. For instance:
- Substituents on the piperidine ring : Variations at the benzylic position have been shown to enhance inhibitory activity against calcium channels.
- Halogen substitutions : The presence of fluorine or chlorine atoms can modulate lipophilicity and receptor binding affinity, impacting overall biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related piperidine derivative exhibited potent antibacterial action against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Calcium Channel Inhibition : In vivo studies on spontaneously hypertensive rats showed that administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide led to a notable reduction in blood pressure without inducing reflex tachycardia, highlighting its therapeutic potential in cardiovascular diseases .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-18-17(2-1-10-22-18)28(26,27)24-12-8-15(9-13-24)19(25)23-11-7-14-3-5-16(21)6-4-14/h1-6,10,15H,7-9,11-13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWZNQXYVZTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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